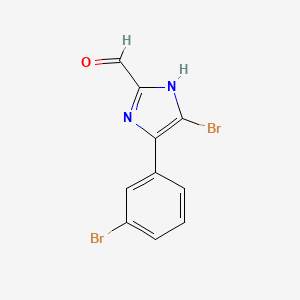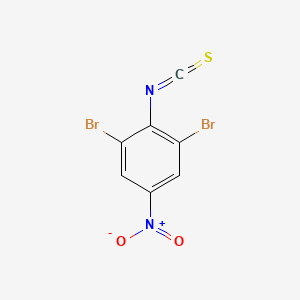
4-Methyl-3-(5-methyl-2-imidazolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpyridine with 2-methylimidazole under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require elevated temperatures and pressures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalytic methods can enhance the efficiency of the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
4-Methyl-3-(5-methyl-2-imidazolyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 4-Methyl-2-(5-methyl-2-imidazolyl)pyridine
- 3-Methyl-4-(5-methyl-2-imidazolyl)pyridine
- 2-Methyl-3-(5-methyl-2-imidazolyl)pyridine
Comparison: 4-Methyl-3-(5-methyl-2-imidazolyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets and distinct pharmacokinetic properties .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-methyl-3-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-7-3-4-11-6-9(7)10-12-5-8(2)13-10/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
DBFDTTRWQLOFAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2=NC=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


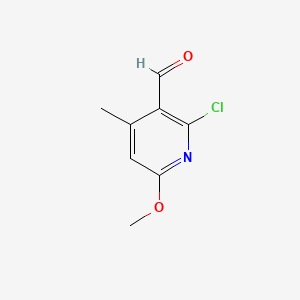
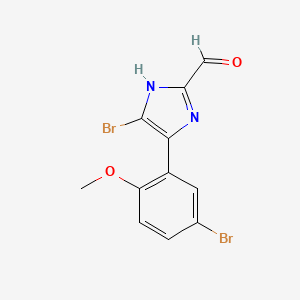

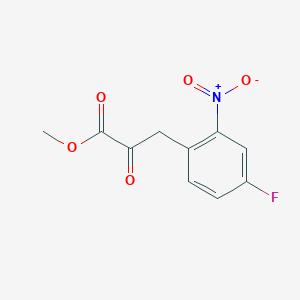



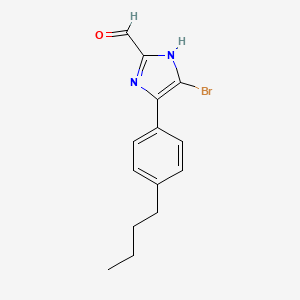
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
